Cas no 16732-65-3 (6-bromo-1H-indole-2-carboxylic acid)
6-bromo-1H-indole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 6-Bromoindole-2-carboxylic acid
- 6-Bromo-1H-indole-2-carboxylic acid
- AKOS JY2083011
- 6-Bromo-2-carboxy-1H-indole
- Bromoindole-2-carboxylic acid
- 6-BROMO-2-INDOLECARBOXYLIC ACID
- 1H-INDOLE-2-CARBOXYLIC ACID, 6-BROMO-
- 6-BROMOINDOLE-2-CARBOXYLIC ACID 98%
- 6-Bromoindole-2-carboxylic acid ,99%
- SVBVYRYROZWKNJ-UHFFFAOYSA-N
- 6-Bromanyl-1h-Indole-2-Carboxylic Acid
- 6-Bromoindole-2-carboxylicacid
- zlchem 475
- PubChem1664
- EVOBLOCKS EB21020
- Jsp003381
- ZLC0340
- 6-bromo indole-2-carboxylic acid
- BCP0
- SY051129
- AC-886
- AM20050510
- BB 0248954
- 6-bromo-1H-indole-2-carboxylic acid;6-Bromoindole-2-carboxylic acid
- PB19991
- B4334
- SCHEMBL1647680
- MFCD02664469
- Z119989542
- DTXSID80398518
- Q27455352
- 4ZU
- FT-0601333
- CS-W001118
- HB-0721
- J-518303
- EN300-15084
- 6-bromoindole-2-carboxylic acid, AldrichCPR
- AKOS001416938
- BCP01428
- AB01330445-02
- 16732-65-3
- NCGC00336390-01
- A3710
- 6-bromo-1H-indole-2-carboxylicAcid
- BBL022340
- DB-007137
- STK689798
- 6-bromo-1H-indole-2-carboxylic acid
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- MDL: MFCD02664469
- Inchi: 1S/C9H6BrNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11H,(H,12,13)
- InChI Key: SVBVYRYROZWKNJ-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C=C(C(=O)O)NC=2C=1
Computed Properties
- Exact Mass: 238.95800
- Monoisotopic Mass: 238.958
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 53.1
- Surface Charge: 0
- Tautomer Count: 5
Experimental Properties
- Color/Form: Pale yellow powder
- Density: 1.838
- Melting Point: 213-228°C
- Boiling Point: 470.9°Cat760mmHg
- Flash Point: 238.6°C
- Refractive Index: 1.749
- PSA: 53.09000
- LogP: 2.62860
- λmax: 308(EtOH)(lit.)
6-bromo-1H-indole-2-carboxylic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: 36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
6-bromo-1H-indole-2-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-bromo-1H-indole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199010248-25g |
6-Bromo-1H-indole-2-carboxylic acid |
16732-65-3 | 96% | 25g |
$291.50 | 2022-04-02 | |
| Alichem | A199010248-100g |
6-Bromo-1H-indole-2-carboxylic acid |
16732-65-3 | 96% | 100g |
$634.94 | 2022-04-02 | |
| Fluorochem | 047692-1g |
6-Bromoindole-2-carboxylic acid |
16732-65-3 | 98% | 1g |
£11.00 | 2022-03-01 | |
| Fluorochem | 047692-5g |
6-Bromoindole-2-carboxylic acid |
16732-65-3 | 98% | 5g |
£40.00 | 2022-03-01 | |
| Fluorochem | 047692-10g |
6-Bromoindole-2-carboxylic acid |
16732-65-3 | 98% | 10g |
£78.00 | 2022-03-01 | |
| Fluorochem | 047692-100g |
6-Bromoindole-2-carboxylic acid |
16732-65-3 | 98% | 100g |
£431.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152539-1G |
6-bromo-1H-indole-2-carboxylic acid |
16732-65-3 | 97% | 1g |
¥68.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152539-250mg |
6-bromo-1H-indole-2-carboxylic acid |
16732-65-3 | 97% | 250mg |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152539-25g |
6-bromo-1H-indole-2-carboxylic acid |
16732-65-3 | 97% | 25g |
¥1104.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152539-5G |
6-bromo-1H-indole-2-carboxylic acid |
16732-65-3 | 97% | 5g |
¥247.90 | 2023-09-04 |
6-bromo-1H-indole-2-carboxylic acid Suppliers
6-bromo-1H-indole-2-carboxylic acid Related Literature
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Younis Baqi,Samer Alshaibani,Kirsten Ritter,Aliaa Abdelrahman,Andreas Spinrath,Evi Kostenis,Christa E. Müller Med. Chem. Commun. 2014 5 86
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Shahinda S. R. Alsayed,Shichun Lun,Anders W. Bailey,Amreena Suri,Chiang-Ching Huang,Mauro Mocerino,Alan Payne,Simone Treiger Sredni,William R. Bishai,Hendra Gunosewoyo RSC Adv. 2021 11 15497
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3. Experiments on the synthesis of lysergic acid. Part I. Derivatives of indoleJ. A. Barltrop,D. A. H. Taylor J. Chem. Soc. 1954 3399
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4. Experiments on the synthesis of Bz-substituted indoles and tryptophans. Part III. The synthesis of the four Bz-chloro-indoles and -tryptophansH. N. Rydon,J. C. Tweddle J. Chem. Soc. 1955 3499
Additional information on 6-bromo-1H-indole-2-carboxylic acid
Research Update on 6-Bromo-1H-Indole-2-Carboxylic Acid (CAS: 16732-65-3) in Chemical Biology and Pharmaceutical Applications
6-Bromo-1H-indole-2-carboxylic acid (CAS: 16732-65-3) is a key intermediate in the synthesis of bioactive compounds, particularly in the development of pharmaceuticals targeting inflammation, cancer, and infectious diseases. Recent studies have highlighted its versatility as a building block for indole-based scaffolds, which are prevalent in drug discovery due to their ability to modulate protein-protein interactions and enzyme activity. This research brief consolidates the latest findings on its synthetic applications, mechanistic insights, and therapeutic potential.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role in synthesizing novel bromodomain inhibitors. Researchers utilized 6-bromo-1H-indole-2-carboxylic acid as a precursor to develop derivatives with nanomolar affinity for BET family proteins, showing promise in oncology. The study emphasized the strategic importance of the bromo-substituent at the 6-position for enhancing binding specificity through halogen bonding interactions with target proteins.
In antimicrobial research, a team at the University of Cambridge (2024) reported its incorporation into indole-2-carboxamide derivatives active against multidrug-resistant Staphylococcus aureus. The carboxylic acid moiety enabled facile conjugation with amine-bearing pharmacophores, yielding compounds with improved membrane permeability. Structural-activity relationship (SAR) analysis revealed that the bromine atom's presence correlated with a 4-fold increase in potency compared to non-halogenated analogs.
Advances in synthetic methodologies have also emerged. A Nature Protocols paper (2023) detailed a microwave-assisted, palladium-catalyzed coupling of 16732-65-3 with boronic acids, achieving yields >85% in 15 minutes. This protocol addressed previous challenges in regioselective functionalization of the indole core, enabling rapid diversification for high-throughput screening campaigns.
Ongoing clinical-stage developments include its use as a key intermediate in the production of TLR7/8 dual agonists currently in Phase II trials for autoimmune diseases. Patent analysis (Q1 2024) shows a 30% year-on-year increase in filings referencing 6-bromo-1H-indole-2-carboxylic acid, particularly in applications involving kinase inhibition and immune modulation.
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